

# Technical Support Center: Biotin Interference in Common Laboratory Assays

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## Compound of Interest

Compound Name: B 669

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating biotin interference in common laboratory assays.

## Frequently Asked Questions (FAQs)

Q1: What is biotin, and why does it interfere with laboratory assays?

A1: Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic pathways.<sup>[1][2]</sup> Many laboratory tests, particularly immunoassays, utilize the strong and specific interaction between biotin and streptavidin for signal amplification and detection.<sup>[3][4]</sup> When a patient or sample has high levels of biotin, typically from high-dose supplements, this exogenous biotin can compete with the biotin used in the assay, leading to either falsely high or falsely low results.<sup>[1][2]</sup>

Q2: Which laboratory assays are most commonly affected by biotin interference?

A2: A wide range of immunoassays can be affected by biotin interference. The susceptibility depends on the specific design of the assay. Commonly affected tests include those for:

- Thyroid hormones: Thyroid-stimulating hormone (TSH), free thyroxine (T4), and free triiodothyronine (T3).<sup>[1][2][3]</sup>
- Cardiac markers: Troponin.<sup>[5][6][7][8]</sup>

- Reproductive hormones: Follicle-stimulating hormone (FSH), luteinizing hormone (LH), testosterone, and estradiol.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- Other hormones: Parathyroid hormone (PTH) and cortisol.[\[1\]](#)[\[3\]](#)
- Vitamins: Vitamin D.
- Other markers: Ferritin and prostate-specific antigen (PSA).[\[1\]](#)[\[5\]](#)

Q3: How does biotin interference lead to falsely high or falsely low results?

A3: The effect of biotin interference depends on the type of immunoassay:

- Competitive Immunoassays: In these assays, the signal is inversely proportional to the analyte concentration. Excess biotin in a sample competes with the biotinylated components of the assay, leading to a reduced signal, which is incorrectly interpreted as a high concentration of the analyte. This results in falsely elevated results.[\[2\]](#)[\[3\]](#)[\[11\]](#)
- Sandwich (Non-competitive) Immunoassays: In these assays, the signal is directly proportional to the analyte concentration. Excess biotin saturates the streptavidin-binding sites, preventing the formation of the "sandwich" complex. This leads to a reduced signal, which is incorrectly interpreted as a low concentration of the analyte, resulting in falsely low results.[\[2\]](#)[\[4\]](#)[\[11\]](#)

Q4: What levels of biotin are known to cause interference?

A4: Normal dietary intake of biotin (35-70 mcg/day) does not typically cause interference.[\[1\]](#)[\[6\]](#) However, high-dose biotin supplements ( $\geq 5$  mg/day) can significantly elevate blood concentrations and lead to assay interference.[\[3\]](#)[\[6\]](#) The threshold for interference varies depending on the assay and the manufacturer, with some assays being affected by biotin concentrations as low as 5 ng/mL.[\[5\]](#)

Q5: How can biotin interference be prevented or mitigated?

A5: Several strategies can be employed to prevent and mitigate biotin interference:

- **Patient Communication:** In a clinical setting, it is crucial to inquire about the use of any supplements, especially those for hair, skin, and nail health, which often contain high doses of biotin.<sup>[1][6]</sup>
- **Washout Period:** Patients taking high-dose biotin supplements should be advised to abstain from them for a specific period before blood collection. A washout period of at least 8 hours is recommended for doses of 5-10 mg/day, while for higher doses ( $\geq 100$  mg/day), a washout period of up to 72 hours may be necessary.<sup>[3][12][13]</sup>
- **Laboratory Methods:** If biotin interference is suspected, laboratories can employ several strategies, such as sample dilution, using an alternative assay platform that is not susceptible to biotin interference, or treating the sample with streptavidin-coated beads to remove excess biotin.<sup>[1][14]</sup>

## Troubleshooting Guide

If you encounter unexpected or inconsistent results in your experiments, consider the possibility of biotin interference. This guide provides a step-by-step approach to troubleshooting.

### Step 1: Review the Experimental Context

- **Check for Biotin in Reagents:** Ensure that none of your buffers or media contain high concentrations of biotin, which could be a source of interference.
- **Sample Source:** If working with clinical samples, review the patient's history for high-dose biotin supplementation.

### Step 2: Identify Potential for Interference

- **Assay Principle:** Determine if your assay relies on a biotin-streptavidin interaction. Consult the manufacturer's package insert for information on potential biotin interference.
- **Analyte and Assay Type:** Cross-reference the analyte you are measuring with the list of commonly affected assays.

### Step 3: Perform Diagnostic Experiments

- **Control Experiment:** Run a control experiment where the primary antibody is omitted. If you still observe a signal with the streptavidin-conjugate, it is likely due to endogenous or exogenous biotin.[\[15\]](#)
- **Serial Dilution:** Diluting the sample can sometimes mitigate the interference.[\[14\]](#)
- **Spike and Recovery:** Spike a known concentration of your analyte into the sample and a control sample. A significant difference in recovery between the two may indicate interference.

#### Step 4: Implement Mitigation Strategies

- **Alternative Detection System:** If possible, switch to a biotin-free detection system, such as a polymer-based method.[\[15\]](#)
- **Biotin Removal:** Use streptavidin-coated agarose beads to deplete biotin from the sample before performing the assay.[\[1\]](#)
- **Consult Manufacturer:** Contact the assay manufacturer for specific recommendations on dealing with biotin interference for their product.[\[3\]](#)

## Data Presentation

### Table 1: Biotin Interference Thresholds for Common Immunoassays

Analyte	Assay Platform	Biotin Interference Threshold (ng/mL)	Effect of Interference	Reference
TSH	Roche Elecsys	~15	Falsely Decreased	[3]
TSH	Siemens Vista LOCI	~300	Falsely Decreased	[3]
Estradiol	Roche Elecsys	~500	Falsely Increased	[3]
Troponin I	Various	5 - 10,000	Falsely Decreased	[5]
Free T4	Various	Varies	Falsely Increased	[10]
PTH	Roche Elecsys	5 - 160	Falsely Decreased	[3]

Note: Interference thresholds can vary significantly between different manufacturers and even between different lots of the same assay. Always refer to the manufacturer's package insert for the most up-to-date information.

**Table 2: Recommended Biotin Washout Periods**

Daily Biotin Dose	Recommended Washout Period	Reference
5 - 10 mg	At least 8 hours	[3][12]
≥ 100 mg	At least 72 hours	[3][12]

## Experimental Protocols

### Protocol 1: Biotin Depletion from Serum/Plasma Samples using Streptavidin-Agarose Beads

Objective: To remove excess biotin from a sample to mitigate interference in biotin-streptavidin-based assays.

Materials:

- Streptavidin-agarose beads
- Microcentrifuge tubes
- Sample (serum or plasma)
- Phosphate-buffered saline (PBS)
- Microcentrifuge

Methodology:

- Resuspend the streptavidin-agarose beads by gently inverting the bottle.
- Transfer an appropriate amount of the bead slurry to a microcentrifuge tube.
- Pellet the beads by centrifugation at 1,000 x g for 1 minute.
- Carefully remove the supernatant.
- Wash the beads by adding 1 mL of PBS, gently resuspending the beads, and centrifuging as in step 3. Repeat this wash step twice.
- After the final wash, remove the supernatant and add your sample to the washed beads.
- Incubate the sample with the beads for 30 minutes at room temperature with gentle rotation.
- Pellet the beads by centrifugation at 1,000 x g for 1 minute.
- Carefully collect the supernatant, which is now the biotin-depleted sample.
- Proceed with your immunoassay using the biotin-depleted sample.

## Protocol 2: Control Experiment to Detect Endogenous Biotin Interference

Objective: To determine if a sample has endogenous biotin that could interfere with a biotin-streptavidin detection system.

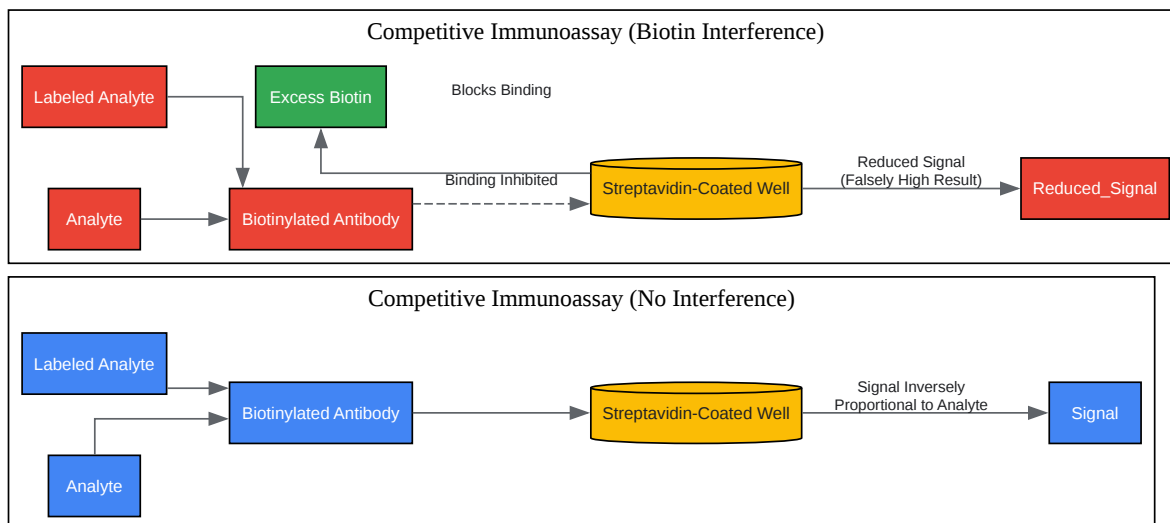
Materials:

- Your sample
- All assay reagents except for the primary antibody
- Streptavidin-enzyme conjugate
- Substrate for the enzyme

Methodology:

- Prepare two samples in parallel. For the test sample, follow your standard assay protocol.
- For the control sample, omit the primary antibody incubation step. All other steps, including the addition of the biotinylated secondary antibody (if applicable) and the streptavidin-enzyme conjugate, should be performed as usual.
- Add the substrate to both samples and observe the signal.
- If a positive signal is observed in the control sample (where no primary antibody was added), it indicates the presence of endogenous biotin that is being detected by the streptavidin-conjugate.<sup>[15]</sup>

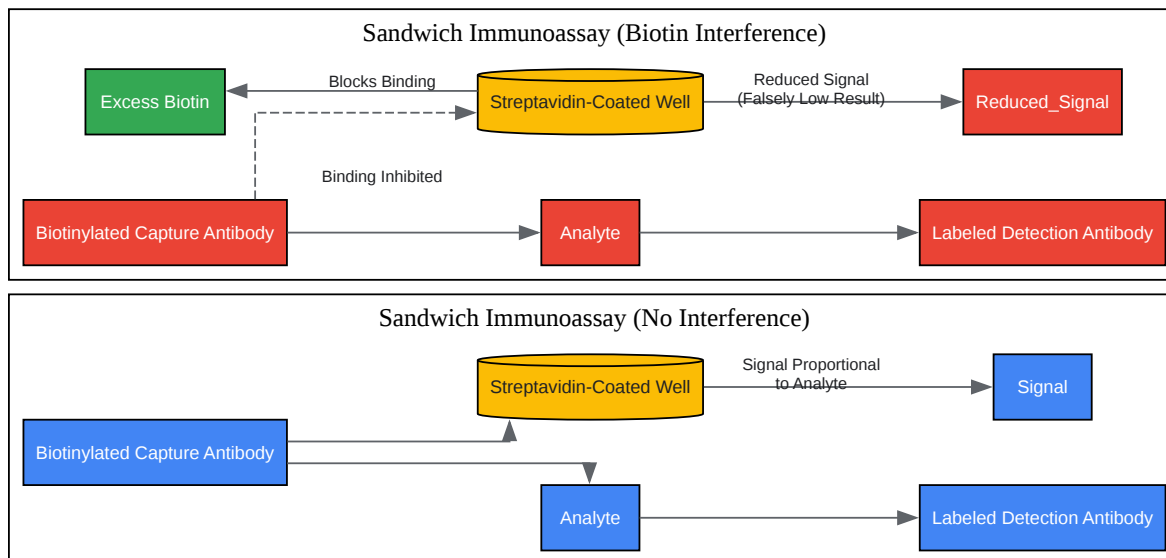
## Visualizations



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Caption: Mechanism of biotin interference in competitive immunoassays.





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Caption: Mechanism of biotin interference in sandwich immunoassays.

Caption: Troubleshooting workflow for suspected biotin interference.

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